molecular formula C11H18N2O5 B13698991 tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate

tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate

Cat. No.: B13698991
M. Wt: 258.27 g/mol
InChI Key: NJUWWDKWBAQLNA-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a 70% aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is stirred for an extended period to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives.

Scientific Research Applications

tert-Butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring and carbamate group can participate in various biochemical interactions, influencing the activity of target proteins and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamate derivatives and oxazolidinone-containing molecules. Examples include:

Uniqueness

tert-Butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-9(15)12-6-4-5-7-8(14)17-10(16)13-7/h7H,4-6H2,1-3H3,(H,12,15)(H,13,16)

InChI Key

NJUWWDKWBAQLNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1C(=O)OC(=O)N1

Origin of Product

United States

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